molecular formula C18H22N4OS B2437709 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one CAS No. 2309802-63-7

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2437709
CAS No.: 2309802-63-7
M. Wt: 342.46
InChI Key: NDUQAENQKMJUCC-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one is a sophisticated chemical entity featuring a triazole ring, a bicyclic octane structure, and a phenylthio group. This compound stands out for its complex molecular architecture, making it of significant interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. Commonly, the synthesis starts with the formation of the bicyclic octane core, followed by the introduction of the triazole ring through azide-alkyne cycloaddition (also known as the "click" reaction). The final step often includes the attachment of the phenylthio group using thiol chemistry. Each step must be carefully controlled for temperature, pH, and solvent conditions to ensure high yield and purity.

Industrial Production Methods: While the laboratory synthesis focuses on small-scale production, industrial methods may involve optimizing each reaction step for scalability. Continuous flow chemistry and the use of robust catalysts are often employed to enhance efficiency and reduce costs.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing phenylthio group, resulting in sulfoxides or sulfones.

  • Reduction: The triazole ring and other functional groups can participate in reduction reactions.

  • Substitution: Various nucleophiles can attack the electrophilic centers of this molecule, leading to substitution products.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed: Oxidation typically yields sulfoxides or sulfones, while reduction might lead to partially or fully reduced products. Substitution reactions can result in a variety of modified structures depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across a spectrum of scientific fields:

  • Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.

  • Medicine: Investigated for pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

  • Industry: Employed in the development of advanced materials and as a catalyst in synthetic processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is often context-dependent. it generally involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylthio group are particularly notable for their ability to form strong bonds with biological targets, potentially disrupting normal cellular processes or inhibiting specific pathways.

Comparison with Similar Compounds

  • 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one

  • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one

  • Uniqueness:

    • The triazole ring provides distinct electronic and steric properties.

    • The bicyclic structure adds rigidity and affects the spatial arrangement, potentially enhancing interactions with biological targets.

  • This compound’s distinct structural features and versatile chemistry underscore its significance in both research and practical applications.

    Properties

    IUPAC Name

    3-phenylsulfanyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22N4OS/c23-18(8-11-24-17-4-2-1-3-5-17)22-14-6-7-15(22)13-16(12-14)21-10-9-19-20-21/h1-5,9-10,14-16H,6-8,11-13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDUQAENQKMJUCC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2CC(CC1N2C(=O)CCSC3=CC=CC=C3)N4C=CN=N4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    342.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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